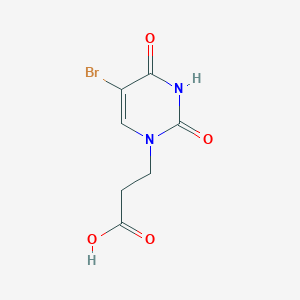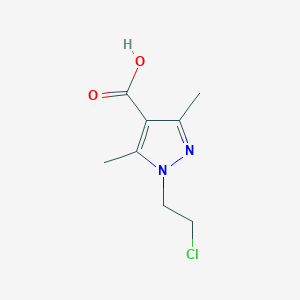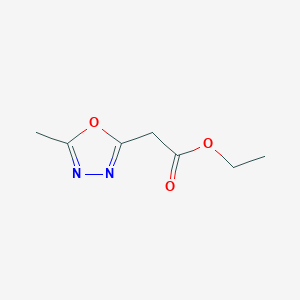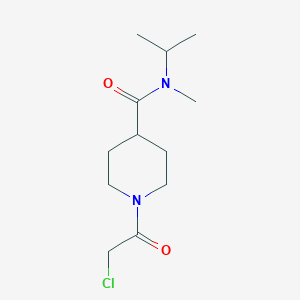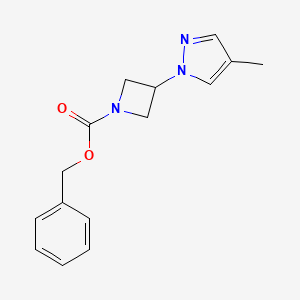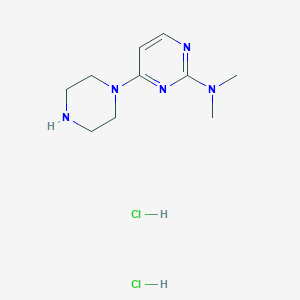
N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride
Descripción general
Descripción
“N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride” is a chemical compound with the IUPAC name "N,N-dimethyl-4-(1-piperazinyl)-2-pyrimidinamine hydrochloride" . It has a molecular weight of 243.74 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H17N5.ClH/c1-14(2)10-12-4-3-9(13-10)15-7-5-11-6-8-15;/h3-4,11H,5-8H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical And Chemical Properties Analysis
The compound has a molecular weight of 243.74 . Other specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Medical Applications Oncology
N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride can be used in the synthesis of PI3K/mTOR inhibitors, which are significant in cancer treatment. These inhibitors target the PI3K-Akt-mTOR pathway, crucial for various malignant tumors’ proliferation and survival, including follicular lymphoma and breast cancer .
Pharmacological Applications
Pyrimidine derivatives exhibit a wide spectrum of pharmacological activities. They are known for their antimalarial, anthelmintic, anti-inflammatory, and anticonvulsant properties. This makes them valuable in developing drugs for various health conditions .
Antimicrobial Applications
These compounds have demonstrated effectiveness against a range of microbial infections. Their structural diversity allows them to be tailored for specific antimicrobial activities .
Antiviral Applications
Pyrimidine derivatives are also explored for their potential in treating viral infections. Their ability to inhibit viral replication makes them candidates for antiviral drug development .
Agricultural Applications
Some pyrimidine derivatives are used in plant growth regulation and as herbicides. They can influence plant physiology in ways that can enhance growth or protect against pests .
Antioxidant Applications
Research has shown that pyrimidine derivatives can act as antioxidants. They help neutralize free radicals, which can prevent oxidative stress-related damage in cells .
Propiedades
IUPAC Name |
N,N-dimethyl-4-piperazin-1-ylpyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5.2ClH/c1-14(2)10-12-4-3-9(13-10)15-7-5-11-6-8-15;;/h3-4,11H,5-8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVIPCAIPVCPCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




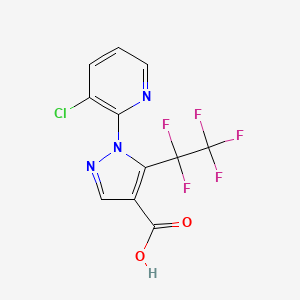

![[1-(Phenylsulfanyl)cyclopentyl]methanamine](/img/structure/B1524470.png)
![1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea](/img/structure/B1524472.png)
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1524474.png)

